molecular formula C8H15N3O2 B1446925 8-Azidooctanoic Acid CAS No. 217180-76-2

8-Azidooctanoic Acid

Cat. No. B1446925
M. Wt: 185.22 g/mol
InChI Key: NIIORXIMUYSXDQ-UHFFFAOYSA-N
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Description

8-Azidooctanoic Acid is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup, or is used in physico-chemical investigations .


Synthesis Analysis

The synthesis of 8-Azidooctanoic Acid involves selective labeling of lipoic acid ligase (LplA) with an azide-substituted lipid surrogate . This allows subsequent modification using copper-free click chemistry .


Molecular Structure Analysis

The molecular formula of 8-Azidooctanoic Acid is C8H15N3O2 . The molecular weight is 185.22 g/mol . The InChI is InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8 (12)13/h1-7H2, (H,12,13) .


Chemical Reactions Analysis

8-Azidooctanoic Acid is used in the modification of proteins. The protein modification reactions vary widely in their inherent site selectivity, overall yields, and functional group compatibility . Some are more amenable to large-scale bioconjugate production, and a number of techniques can be used to label a single protein in a complex biological mixture .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Azidooctanoic Acid include a molecular weight of 185.22 g/mol , a XLogP3-AA of 2.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 8 . The exact mass is 185.116426730 g/mol , and the monoisotopic mass is 185.116426730 g/mol . The topological polar surface area is 51.7 Ų , and the heavy atom count is 13 .

Scientific Research Applications

Synthesis and Application in Complex Peptides

8-Azidooctanoic acid plays a significant role in the synthesis of complex peptides. As detailed in a study by Moreira, Noden, and Taylor (2020), azido acids like 8-azidooctanoic acid are crucial synthons in complex peptide synthesis. They are efficient in coupling reactions and can be used to form azoles on complex intermediates, highlighting their versatility in peptide synthesis and modification (Moreira, Noden, & Taylor, 2020).

Role in Liquid Crystal Complex Synthesis

8-Azidooctanoic acid is instrumental in synthesizing hydrogen-bonded liquid crystal complexes. Okumuş (2018) demonstrated its use in forming complexes with non-mesogenic dicarboxylic acids. This study revealed that these complexes exhibit mesogenic smectic and nematic phases, crucial for developing advanced materials with specific thermal and optical properties (Okumuş, 2018).

Biochemical Research

In the field of biochemistry, 8-azidooctanoic acid and its derivatives are used in exploring various cellular and molecular mechanisms. For instance, Jarvis et al. (1986) used 8-azidoadenosine, a compound structurally related to 8-azidooctanoic acid, as a covalent probe for the erythrocyte nucleoside transporter in human erythrocytes. This study provided insights into the functioning and interaction of the nucleoside transporter with various compounds (Jarvis et al., 1986).

Use in Metabolic Engineering

8-Azidooctanoic acid derivatives have also been used in metabolic engineering. Wernig, Boles, and Oreb (2019) conducted a study demonstrating the de novo biosynthesis of 8-hydroxyoctanoic acid in yeast, using a pathway involving medium-chain length specific fatty acid synthase and cytochrome P450. This research highlights the potential of using 8-azidooctanoic acid derivatives in synthetic biology for the production of industrially relevant compounds (Wernig, Boles, & Oreb, 2019).

Environmental Impact Studies

In environmental sciences, 8-azidooctanoic acid-related compounds are studied for their transformation and impact on ecosystems. For example, Liu et al. (2007) investigated the microbial transformation of 8:2 fluorotelomer alcohol, a compound related to 8-azidooctanoic acid, in soil and by soil bacteria isolates. This research is crucial for understanding the environmental fate of fluorotelomer alcohols and their potential impacts on ecosystems (Liu et al., 2007).

properties

IUPAC Name

8-azidooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIORXIMUYSXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azidooctanoic Acid

Synthesis routes and methods

Procedure details

Reaction of 8-bromooctanoic acid and NaN3, as described for the synthesis of 6, gave 8-azidooctanoic acid 11. Saponification was not necessary. Used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
C Uttamapinant, A Tangpeerachaikul… - Angewandte …, 2012 - Wiley Online Library
… cells labeled with LplA and 8-azidooctanoic acid, an alkyl azide … 1.5-fold over that of 8-azidooctanoic acid ligation. This correction … First, for the conventional azide, 8-azidooctanoic acid, …
Number of citations: 383 onlinelibrary.wiley.com
B Gider, E Weinhold - DNA and RNA Modification Enzymes …, 2009 - books.google.com
… a terminal azide or alkyne were tested and 8-azidooctanoic acid (4) was found to be the … tag was modified with an azide by incubation with 8-azidooctanoic acid (4) and LplA and then …
Number of citations: 1 books.google.com
K Shen, B Bai, YH Liu, TL Lowary - … Chemie International Edition, 2021 - Wiley Online Library
… Reduction of the azide under Staudinger conditions with trimethylphosphine provided 38, which was then then coupled with 8-azidooctanoic acid (39, see Scheme S2D for its synthesis) …
Number of citations: 6 onlinelibrary.wiley.com
JZ Yao, C Uttamapinant, A Poloukhtine… - Journal of the …, 2012 - ACS Publications
… Previously we reported that wild-type LplA can catalyze the conjugation of 8-azidooctanoic acid (“azide 7”) to LAP with a k cat of 6.66 min –1 and K m of 127 μM. (19) This works well for …
Number of citations: 165 pubs.acs.org
J Jiang, Y Jin, WW Kallemeijn… - … protein profiling of … - scholarlypublications …
… These ABPs were created by N-acylation of the aziridine nitrogen with 8-azidooctanoic acid, followed by introduction of reporter groups (biotin, fluorophores) through azide-alkyne [2+3] …
M Yoshinaga, F Sato, K Kitagawa, N Yokota… - Chemical …, 2023 - pubs.rsc.org
… LYS, HSA, and ORM were treated with 0.5 equivalent of the 8-azidooctanoic acid N-hydroxysuccinimide ester (S1) for two hours to covalently introduce azide groups at their lysine …
Number of citations: 3 pubs.rsc.org
MF Debets, CWJ van der Doelen, FPJT Rutjes… - …, 2010 - Wiley Online Library
… A microbial lipoic acid ligase (LplA), for example (entry 2), was redirected to attach azide-containing fatty acids—ideally 8-azidooctanoic acid—onto an engineered LplA acceptor …
V Izraylit, PJ Hommes-Schattmann, AT Neffe… - European Polymer …, 2020 - Elsevier
… Synthesis of 8-azidooctanoic acid (6) 8-azidooctanoic acid was synthesized following a procedure reported in the literature [33]. In short, 8-bromooctanoic acid (5, 10 g, 45 mmol) was …
Number of citations: 6 www.sciencedirect.com
J Jiang, WW Kallemeijn, DW Wright… - Chemical …, 2015 - pubs.rsc.org
… EEDQ-induced acylation of 22 with 8-azidooctanoic acid 19 24 provided azide 23, which was transformed into target ABPs 1, 2 and 3 by conjugation to BODIPY-alkynes 25, 26 and …
Number of citations: 63 pubs.rsc.org
V Patil, W Guerrant, PC Chen, B Gryder… - Bioorganic & medicinal …, 2010 - Elsevier
… 7-Azidoheptanoic acid 1a was synthesized starting from 7-bromoheptane nitrile while 8-azidooctanoic acid 1b and 9-azidononanoic acid 1c were synthesized from the corresponding ω-…
Number of citations: 110 www.sciencedirect.com

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